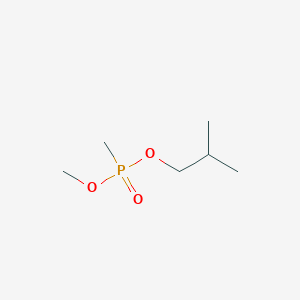

Isobutyl methyl methylphosphonate

Vue d'ensemble

Description

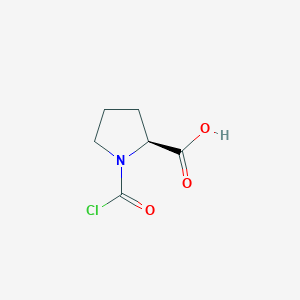

Isobutyl methyl methylphosphonate (IMMP) is a chemical compound that has gained significant attention due to its potential applications in scientific research. IMMP belongs to the class of organophosphate compounds and is commonly used as a simulant for nerve agents such as VX and sarin.

Applications De Recherche Scientifique

Isobutyl methyl methylphosphonate has been extensively used as a simulant for nerve agents in scientific research. It is used to study the behavior of nerve agents in various environments, such as soil, water, and air. It is also used to develop and test new detection methods for nerve agents. Additionally, Isobutyl methyl methylphosphonate has been used to study the degradation of nerve agents in the environment.

Mécanisme D'action

Isobutyl methyl methylphosphonate acts as a competitive inhibitor of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter. By inhibiting acetylcholinesterase, Isobutyl methyl methylphosphonate causes an accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system. This can result in various symptoms, including muscle twitching, convulsions, and respiratory failure.

Effets Biochimiques Et Physiologiques

Isobutyl methyl methylphosphonate has been shown to cause various biochemical and physiological effects in animals. Studies have shown that Isobutyl methyl methylphosphonate exposure can cause inhibition of acetylcholinesterase activity, oxidative stress, and changes in gene expression. Physiological effects of Isobutyl methyl methylphosphonate exposure include respiratory distress, tremors, convulsions, and death.

Avantages Et Limitations Des Expériences En Laboratoire

Isobutyl methyl methylphosphonate has several advantages as a simulant for nerve agents in laboratory experiments. It is relatively easy to synthesize and has a long shelf life. Additionally, Isobutyl methyl methylphosphonate is less toxic than actual nerve agents, making it safer to handle. However, Isobutyl methyl methylphosphonate has some limitations as a simulant. It does not accurately mimic the behavior of nerve agents in all environments, and its degradation products may differ from those of actual nerve agents.

Orientations Futures

There are several future directions for research on Isobutyl methyl methylphosphonate. One area of research is the development of new detection methods for nerve agents using Isobutyl methyl methylphosphonate as a simulant. Another area of research is the study of the long-term effects of Isobutyl methyl methylphosphonate exposure on animals and humans. Additionally, there is a need for further research on the environmental fate and transport of Isobutyl methyl methylphosphonate and its degradation products.

Conclusion:

In conclusion, Isobutyl methyl methylphosphonate is a chemical compound that has gained significant attention due to its potential applications in scientific research. It is commonly used as a simulant for nerve agents and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions. Isobutyl methyl methylphosphonate has several advantages as a simulant, but also has some limitations. Further research is needed to fully understand the potential applications and limitations of Isobutyl methyl methylphosphonate in scientific research.

Méthodes De Synthèse

Isobutyl methyl methylphosphonate can be synthesized through various methods, including the reaction of isobutyl alcohol, methyl phosphonic dichloride, and methyl chloride. The reaction is carried out under anhydrous conditions and requires the use of a catalyst such as triethylamine. The product obtained is then purified through distillation or chromatography.

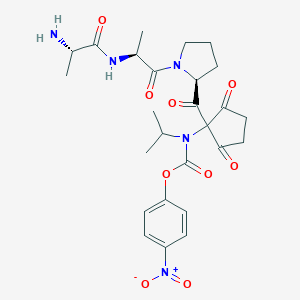

Propriétés

IUPAC Name |

1-[methoxy(methyl)phosphoryl]oxy-2-methylpropane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O3P/c1-6(2)5-9-10(4,7)8-3/h6H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZQNNOYPLAWPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COP(=O)(C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O3P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40341565 | |

| Record name | Methyl 2-methylpropyl methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[Methoxy(methyl)phosphoryl]oxy-2-methylpropane | |

CAS RN |

150799-85-2 | |

| Record name | Methyl 2-methylpropyl methylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-ethoxy-1-((2'-(N-hydroxycarbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B138309.png)

![7-[(3R,4R)-3-amino-4-methylpyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid](/img/structure/B138315.png)

![5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol N,N-dimethylcarbamate](/img/structure/B138319.png)

![Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate](/img/structure/B138325.png)

![Methyl 2-[N-(tert-Butoxycarbonyl)-N-[(2'-cyanobiphenyl-4-yl)methyl]amino]-3-nitrobenzoate](/img/structure/B138330.png)